molecular formula CH4Cl2O6P2 B076343 Clodronic Acid CAS No. 10596-23-3

Clodronic Acid

Cat. No.: B076343
CAS No.: 10596-23-3
M. Wt: 244.89 g/mol
InChI Key: ACSIXWWBWUQEHA-UHFFFAOYSA-N
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Description

Clodronic acid, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. Additionally, it is used to manage hypercalcemia of malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .

Mechanism of Action

Target of Action

Clodronic acid, also known as Clodronate, is a first-generation bisphosphonate . Its primary target is the osteoclast , a type of bone cell that breaks down bone tissue . This action is crucial in the management of diseases associated with excessive bone resorption .

Mode of Action

This compound inhibits osteoclast-mediated bone resorption . It achieves this by mimicking pyrophosphate, a natural regulator of bone calcification and decalcification . The compound is taken into the osteoclasts, where it acts to inhibit their function .

Biochemical Pathways

This compound affects the biochemical pathways involved in bone resorption. It is believed to induce apoptosis in osteoclasts, leading to a decrease in bone resorption . Additionally, it has anti-inflammatory effects, shown by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .

Pharmacokinetics

Oral this compound has a bioavailability of 1-2% . A 200mg intravenous dose reaches a Cmax of 16.1mg/L with an AUC of 44.2mgh/L . A 200mg intramuscular dose reaches a Cmax of 12.8mg/L with an AUC of 47.5mgh/L . The compound has a long duration of action due to its slow release from bone .

Result of Action

The inhibition of osteoclast-mediated bone resorption by this compound leads to a decrease in bone loss. This makes it effective in the treatment of osteoporosis in post-menopausal women and men, reducing the risk of vertebral fractures . It is also used to manage hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the patient’s overall health status, including kidney function, as renal insufficiency can impact the drug’s effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions: Clodronic acid can be synthesized through the reaction of phosphorus trichloride with methylene chloride in the presence of water. The reaction proceeds as follows:

PCl3+CH2Cl2+3H2OCH2(PO3H2)2+3HCl\text{PCl}_3 + \text{CH}_2\text{Cl}_2 + 3\text{H}_2\text{O} \rightarrow \text{CH}_2(\text{PO}_3\text{H}_2)_2 + 3\text{HCl} PCl3​+CH2​Cl2​+3H2​O→CH2​(PO3​H2​)2​+3HCl

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus trichloride with methylene chloride under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile to ensure proper mixing and temperature control. The product is then purified through crystallization or recrystallization techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can react with this compound under basic conditions.

Major Products Formed:

Scientific Research Applications

Clodronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other bisphosphonates and related compounds.

    Biology: this compound is employed in experimental medicine to selectively deplete macrophages.

    Medicine: It is used to treat osteoporosis, hypercalcemia of malignancy, and multiple myeloma. It also helps reduce inflammatory markers such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.

    Industry: this compound is used in the production of bone resorption inhibitors and antihypercalcemic agents

Comparison with Similar Compounds

    Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.

    Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.

    Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.

Uniqueness of this compound: this compound is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .

Properties

IUPAC Name

[dichloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046959
Record name Clodronic acid
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Molecular Weight

244.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clodronate
Source Human Metabolome Database (HMDB)
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Solubility

7.47e+00 g/L
Record name Clodronate
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Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts.
Record name Clodronic acid
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CAS No.

10596-23-3
Record name Clodronate
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Record name Clodronic acid
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Record name CLODRONIC ACID
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Record name Clodronate
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Melting Point

250 °C
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
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Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An aqueous solution of dichloromethylenediphosphonic acid disodium salt (1.0 g, 3.46 mmol) was loaded on a column of DOWEX 50WX8-100 ion-exchange resin and eluted with water. Tributylamine (1.65 mL, 6.92 mmol) was added and the mixture was shaken vigorously. The resulting solution was concentrated to dryness and coevaporated with anhydrous DMF three times. The residue was dried under vacuum overnight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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